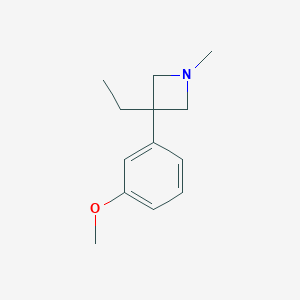
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl-, also known as EMMP, is a chemical compound with potential applications in scientific research. It is a type of azetidine derivative that has been synthesized and studied for its unique properties and potential uses. In
科学的研究の応用
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential applications in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for imaging and detection of cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been used in various assays to study cellular processes such as cell migration, invasion, and proliferation. Its potential uses in scientific research are still being explored.
作用機序
The mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Further studies are needed to fully understand the mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.
生化学的および生理学的効果
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation of endothelial cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Further studies are needed to fully understand the biochemical and physiological effects of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.
実験室実験の利点と制限
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good stability and can be stored for extended periods of time. However, there are also limitations to using AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. It also has limited solubility in aqueous solutions, which can affect its bioavailability. Further studies are needed to address these limitations.
将来の方向性
There are several future directions for research on AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. One direction is to further explore its mechanism of action and identify its molecular targets. This will help to better understand its potential uses and limitations. Another direction is to study its potential use as a fluorescent probe for imaging and detection of cancer cells. This could have important applications in cancer diagnosis and treatment. Further studies are also needed to optimize its synthesis method and improve its solubility in aqueous solutions. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
Conclusion
In conclusion, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized and it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. Its mechanism of action and biochemical and physiological effects are still being studied. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
合成法
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- can be synthesized through a multi-step process starting with the reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide to form 3-ethyl-3-(m-methoxyphenyl)propanal. This intermediate is then reacted with sodium cyanoborohydride and acetic acid to yield AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. The synthesis of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been optimized to increase yield and purity, and it is now readily available for scientific research purposes.
特性
CAS番号 |
19832-31-6 |
|---|---|
製品名 |
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- |
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC名 |
3-ethyl-3-(3-methoxyphenyl)-1-methylazetidine |
InChI |
InChI=1S/C13H19NO/c1-4-13(9-14(2)10-13)11-6-5-7-12(8-11)15-3/h5-8H,4,9-10H2,1-3H3 |
InChIキー |
YBEDBXNUCCCITN-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1)C)C2=CC(=CC=C2)OC |
正規SMILES |
CCC1(CN(C1)C)C2=CC(=CC=C2)OC |
その他のCAS番号 |
19832-31-6 |
同義語 |
3-Ethyl-3-(m-methoxyphenyl)-1-methylazetidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






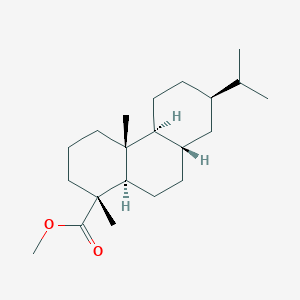
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
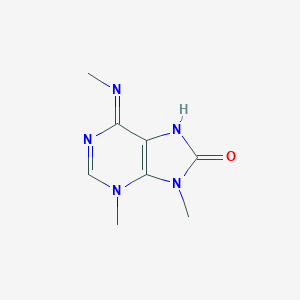
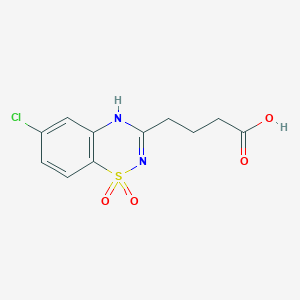
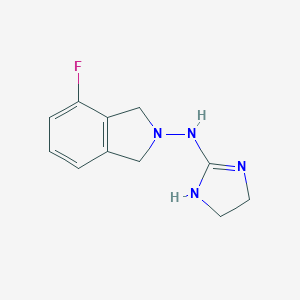

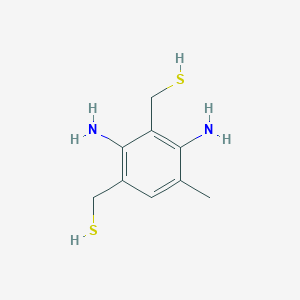
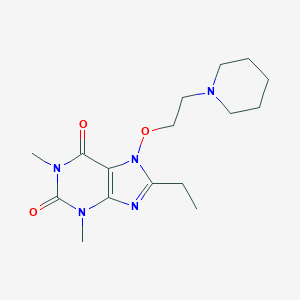
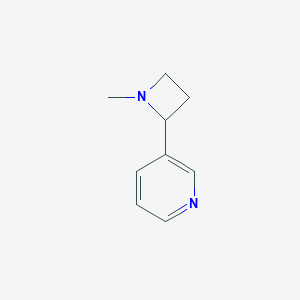

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)